5-Amino-3-(trifluoromethyl)picolinonitrile

Catalog No.
S687758
CAS No.
573762-62-6
M.F
C7H4F3N3
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-(trifluoromethyl)picolinonitrile

CAS Number

573762-62-6

Product Name

5-Amino-3-(trifluoromethyl)picolinonitrile

IUPAC Name

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2

InChI Key

WLMSCOVORZUSNW-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N

The exact mass of the compound 5-Amino-3-(trifluoromethyl)picolinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring amino, cyano, and trifluoromethyl functional groups. This specific arrangement of electron-withdrawing groups and a reactive amine makes it a critical building block in medicinal and materials chemistry. It is primarily utilized as a key intermediate in the synthesis of complex heterocyclic compounds, most notably as a precursor for second-generation nonsteroidal androgen receptor inhibitors like Apalutamide.

Substituting this compound with its non-fluorinated analog, a positional isomer, or its nitro precursor often leads to process failure or suboptimal downstream product performance. The trifluoromethyl (CF3) group at the 3-position is not merely a placeholder; it fundamentally alters the electronic properties and lipophilicity of the molecule. This modification is crucial for enhancing the metabolic stability and target-binding profile of final active pharmaceutical ingredients (APIs). Using the des-trifluoromethyl analog would result in a final compound with significantly different pharmacokinetic properties, while using the nitro precursor (CAS 573762-57-9) is unsuitable for reactions requiring the nucleophilic amino group, such as isothiocyanate formation.

Precursor Suitability: Essential for Isothiocyanate-Mediated Coupling in API Synthesis

Patented synthesis routes for advanced androgen receptor modulators demonstrate that 5-Amino-3-(trifluoromethyl)picolinonitrile is the direct precursor for 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. In this process, the amine is converted to the isothiocyanate using thiophosgene, a critical step for subsequent coupling reactions. Using a precursor without the 5-amino group, such as the corresponding nitro or chloro compound, would require additional, often lower-yielding, reduction or amination steps, complicating the synthesis and increasing costs.

Evidence DimensionRequired functional group for key transformation
Target Compound DataContains 5-amino group, enabling direct conversion to isothiocyanate.
Comparator Or BaselineNitro- or halo-analogs, which lack the required amine and necessitate extra synthetic steps.
Quantified DifferenceEliminates at least one major synthesis step (e.g., nitro reduction) compared to starting from the nitro-analog.
ConditionsReaction with thiophosgene to form an isothiocyanate intermediate for API synthesis, as described in patent literature for androgen receptor modulators.

Procuring this specific amino-compound streamlines the synthesis of high-value APIs by providing the correct functional handle for a crucial, patent-validated coupling reaction.

Processability: High-Yield Synthesis Enables Reliable Supply and Scalability

The standard synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile involves the reduction of its nitro precursor, 5-Nitro-3-(trifluoromethyl)picolinonitrile. This key transformation is well-documented and highly efficient, with multiple procedures reporting excellent yields. One common method using iron powder in ethanol/ethyl acetate and HCl achieves a 95% yield. Another procedure using iron powder in ethyl acetate and acetic acid reports a 91% yield. Such high, reproducible yields are a critical indicator of a mature and reliable chemical process.

Evidence DimensionSynthetic Yield (Nitro Reduction Step)
Target Compound Data91-95%
Comparator Or BaselineTheoretical maximum yield of 100%
Quantified DifferenceApproaches quantitative conversion, indicating a highly optimized and efficient process.
ConditionsReduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile using iron powder under acidic conditions (e.g., HCl or acetic acid).

High and consistent manufacturing yields mean this precursor can be sourced reliably and cost-effectively for large-scale R&D and manufacturing campaigns.

Physicochemical Differentiation: CF3 Group Enhances Lipophilicity and Metabolic Stability

The trifluoromethyl group is a key bioisostere for improving drug properties. Compared to its non-fluorinated analog (5-aminopicolinonitrile), the CF3 group in the target compound significantly increases lipophilicity. This property is critical for modulating cell membrane permeability and interaction with hydrophobic binding pockets in biological targets. Furthermore, the strong carbon-fluorine bond makes the CF3 group resistant to oxidative metabolism, often enhancing the metabolic stability and half-life of the final API.

Evidence DimensionKey Physicochemical & Metabolic Properties
Target Compound DataIncreased lipophilicity; acts as a metabolic blocker.
Comparator Or Baseline5-Aminopicolinonitrile (des-trifluoromethyl analog), which is more polar and lacks the metabolic shield.
Quantified DifferenceThe Hansch parameter (π) for CF3 is +0.88, indicating a significant increase in hydrophobicity over a hydrogen atom.
ConditionsStandard principles of medicinal chemistry and fluorine effects on drug design.

Selecting this trifluoromethylated version is a strategic choice to build molecules with potentially superior pharmacokinetic profiles, reducing the risk of late-stage failure due to poor metabolic stability.

Core Building Block for Androgen Receptor Modulators

This compound is the recommended starting material for multi-step syntheses of APIs targeting the androgen receptor, such as Apalutamide. Its structure is optimized for direct conversion into key intermediates, streamlining a complex, patent-validated synthetic route.

Precursor for Metabolically Stable Kinase Inhibitors

In drug discovery programs, particularly for kinase inhibitors, the inclusion of the 3-trifluoromethyl group is a deliberate strategy to block metabolic pathways and enhance drug-like properties. This precursor is ideal for projects where improving the pharmacokinetic profile over non-fluorinated analogs is a primary objective.

Intermediate for Scalable Pharmaceutical Synthesis

Given the high and reproducible yields in its own synthesis, this compound is a reliable choice for medicinal chemistry campaigns that are expected to scale. Its availability and efficient formation reduce process risk for projects advancing toward preclinical and clinical development.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types